

Application Note: Precision Synthesis of Butyl Phenyl Hydrogen Phosphate

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Compound of Interest

Compound Name: *Butyl phenyl hydrogen phosphate*

CAS No.: 46438-39-5

Cat. No.: B1627347

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Abstract & Scope

This protocol details the synthesis of **butyl phenyl hydrogen phosphate** (CAS 46438-39-5), a mixed phosphate diester, starting from phosphorus oxychloride (

). Unlike symmetrical phosphates, the synthesis of mixed alkyl-aryl esters requires a strictly controlled sequential substitution strategy to prevent disproportionation (ligand scrambling) and over-alkylation.

This guide is designed for medicinal chemists and process engineers requiring high-purity mixed phosphates as intermediates for prodrug scaffolds, flame retardant mechanistic studies, or transition state analogs.

Reaction Design & Mechanistic Logic

The synthesis relies on the differing electrophilicity of phosphorus(V) centers as electronegative ligands are replaced by ester groups. The reaction proceeds via an

mechanism (substitution nucleophilic at phosphorus).

The "Reactivity Ladder" Strategy

To ensure selectivity, we exploit the nucleophilicity difference between phenol and

-butanol, and the stability of the intermediates.

- Step 1 (Aryl Addition): Phenol is reacted first. The resulting phenyl phosphorodichloridate is relatively stable and less prone to disproportionation than alkyl dichloridates.

- Step 2 (Alkyl Addition):

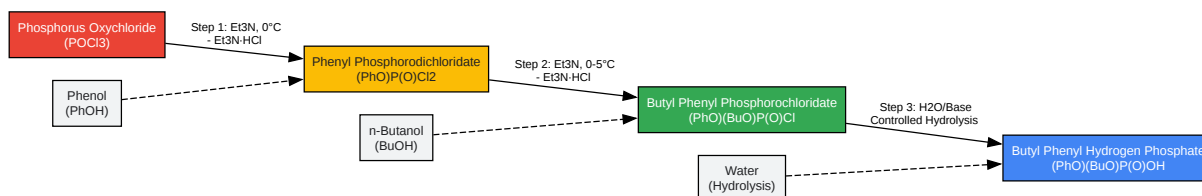
-Butanol is added second under kinetic control. The steric bulk and electronic donation of the phenyl group slightly deactivate the phosphorus center, allowing for controlled mono-substitution of the second chloride.

- Step 3 (Hydrolysis): The final chloride is displaced by water. This step must be mild to hydrolyze the P-Cl bond without cleaving the P-O-Butyl ester (which is acid-sensitive).

Reaction Scheme

The pathway involves three distinct chemical species, monitored via

NMR.



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Figure 1: Sequential substitution pathway for asymmetric phosphate synthesis.

Safety & Handling (Critical)

- Phosphorus Oxychloride (): Highly toxic, corrosive, and reacts violently with water to release and phosphoric acid. Handle only in a fume hood with dry glassware.
- Exotherm Control: Both substitution steps are exothermic. Failure to control temperature (< 5°C) will lead to tri-ester byproducts (tributyl phosphate or diphenyl butyl phosphate) and run-away generation.
- Gas Evolution: If not using an amine base (scavenger), gas will evolve. This protocol uses triethylamine () to sequester as a solid salt, preventing acid-catalyzed ester cleavage.

Detailed Experimental Protocol

Materials

- Phosphorus oxychloride (): 1.0 equiv (Freshly distilled recommended)
- Phenol: 1.0 equiv
- -Butanol: 1.0 equiv
- Triethylamine (): 2.0 equiv (Dried over KOH)
- Dichloromethane (DCM) or Toluene: Anhydrous solvent (0.2 M concentration)
- Sodium Bicarbonate (): Sat. aq. solution

Phase 1: Synthesis of Phenyl Phosphorodichloridate

Note: This intermediate is commercially available (CAS 770-12-7). If purchasing, skip to Phase 2.

- Setup: Flame-dry a 3-neck round-bottom flask equipped with a nitrogen inlet, addition funnel, and thermometer.
- Charge: Add

(10.0 mmol) and anhydrous DCM (25 mL). Cool to -5°C using an ice/salt bath.
- Addition: Mix Phenol (10.0 mmol) and

(10.0 mmol) in DCM (10 mL). Add this solution dropwise over 30 minutes.
 - Process Control: Maintain internal temperature $< 0^{\circ}\text{C}$.
- Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.
 - Checkpoint:

NMR should show a major singlet at $\sim +3.0$ ppm (vs

).

Phase 2: Asymmetric Mono-Alkylation

- Cooling: Re-cool the reaction mixture (containing phenyl phosphorodichloridate) to 0°C .
- Addition: Mix

-Butanol (10.0 mmol) and

(10.0 mmol) in DCM (10 mL). Add dropwise very slowly over 45 minutes.
 - Critical: Rapid addition here causes "double-alkylation," forming the neutral triester.
- Reaction: Stir at $0-5^{\circ}\text{C}$ for 2 hours. Do not heat.
 - Checkpoint:

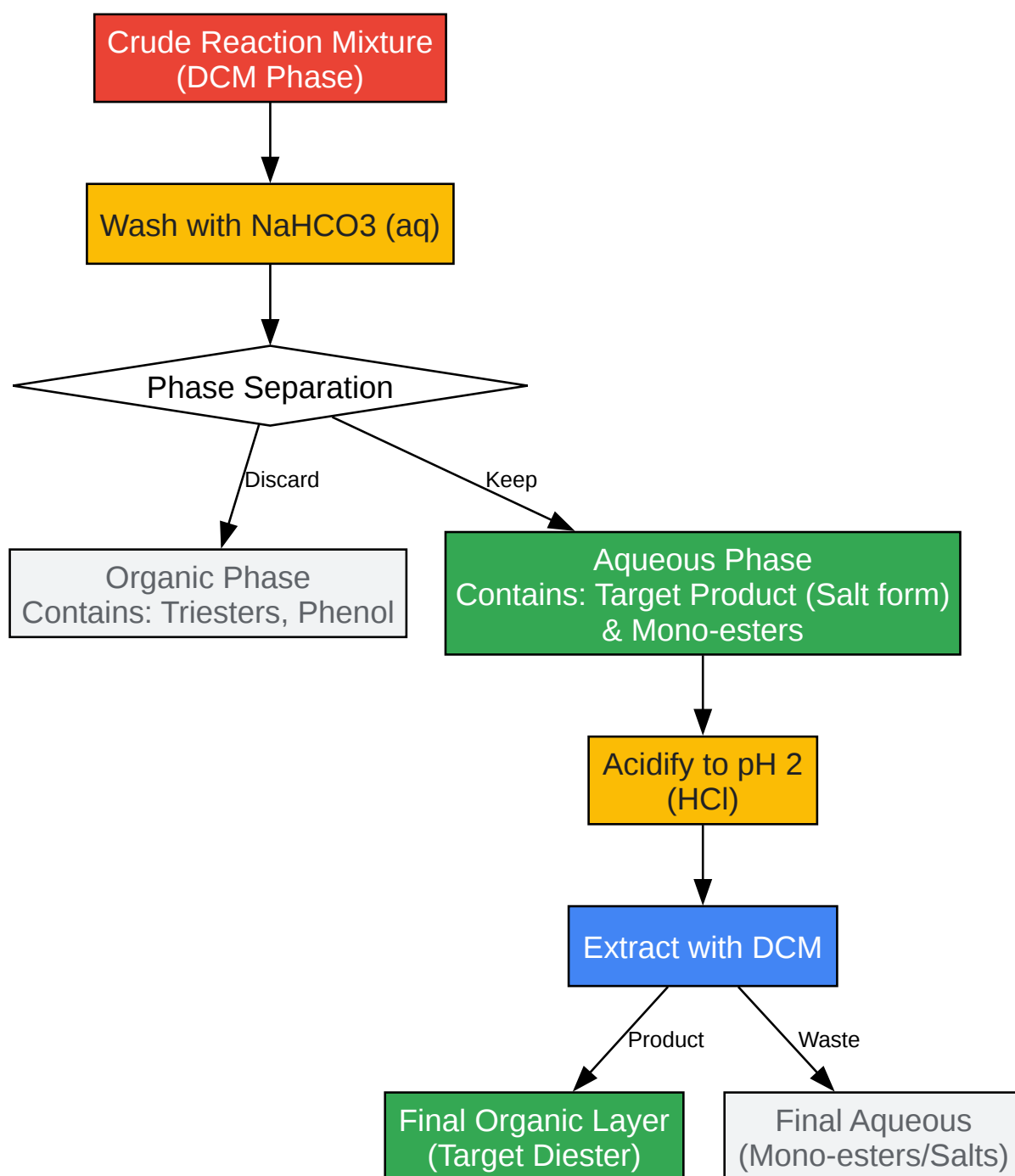
NMR should show conversion to the chloridate species at ~ -4.0 to -6.0 ppm.

Phase 3: Hydrolysis & Workup

- Quench: Pour the cold reaction mixture into ice-cold water (50 mL) containing (1.5 equiv). Stir vigorously for 30 minutes. The goal is to hydrolyze the P-Cl bond to P-OH without hydrolyzing the esters.
- Separation: Separate the organic layer (DCM).
 - Note: At high pH, the product exists as the salt, which is water-soluble. At neutral/low pH, it partitions into organics.
- Purification Strategy (Acid/Base Wash):
 - Step A: Extract the organic layer with sat. (2 x 30 mL). The product moves to the Aqueous Phase as the sodium salt. Impurities (triesters, unreacted phenol) remain in the DCM.
 - Step B: Discard the DCM layer.
 - Step C: Acidify the aqueous phase carefully with 1M to pH ~2.
 - Step D: Extract the cloudy aqueous phase with fresh DCM (3 x 30 mL).
- Drying: Dry combined organics over, filter, and concentrate under vacuum (< 40°C).

Self-Validating Purification Workflow

The following flowchart illustrates the logic for isolating the pure diester from potential mono- and tri-ester byproducts.



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Figure 2: Acid-Base extraction strategy for purification of phosphate diesters.

Characterization Data

Expected Analytical Parameters

Parameter	Value / Range	Notes
Appearance	Colorless to pale yellow oil	Viscous liquid
NMR	-10.0 to -14.0 ppm	Singlet (decoupled). Reference = 0 ppm.
NMR (Aryl)	7.1 - 7.4 ppm (m, 5H)	Phenyl ring protons
NMR (Alkyl)	4.1 (q), 1.6 (m), 1.4 (m), 0.9 (t)	Butyl chain. -protons split by P ().
Mass Spec (ESI-)	m/z 229	Negative mode is preferred for acidic phosphates.

Stability Note

The "Hydrogen Phosphate" (diester acid) is stable at room temperature but can slowly hydrolyze to mono-esters if stored in water or strong acid. Store as the neat oil at 4°C or convert to a stable salt (e.g., cyclohexylammonium salt) for long-term archiving.

Troubleshooting

Issue: Low Yield / Presence of Tributyl Phosphate

- Cause: Temperature during Step 2 was too high, or addition of butanol was too fast.
- Fix: Ensure Step 2 is kept strictly at 0°C. Use a syringe pump for butanol addition.

Issue: Product is water-soluble / Low recovery

- Cause: The aqueous phase was not acidified enough during the workup (Step 3C). Phosphate diesters have pKa

1.5 - 2.0.

- Fix: Ensure pH is < 2.0 before the final DCM extraction. Saturating the aqueous phase with NaCl (salting out) can also improve recovery.

References

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